

Synthesis of Deuterated 9-Hydroxy Risperidone: A Technical Guide

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Compound of Interest		
Compound Name:	(R)-9-Hydroxy Risperidone-d4	
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This in-depth technical guide details the synthesis of deuterated 9-Hydroxy Risperidone, also known as Paliperidone-d4. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and metabolic studies, and for use in sensitive bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS). While specific literature detailing the complete synthesis of deuterated 9-Hydroxy Risperidone is not readily available, this guide proposes a robust synthetic strategy based on established methods for the non-deuterated analog, incorporating a commercially available deuterated intermediate.

Overview of the Synthetic Strategy

The proposed synthesis of deuterated 9-Hydroxy Risperidone (Paliperidone-d4) follows a convergent synthetic approach. The core of the strategy involves the N-alkylation of a deuterated piperidinyl-benzisoxazole intermediate with a pyrido[1,2-a]pyrimidin-4-one moiety. This method is adapted from well-documented syntheses of Paliperidone.[1][2][3]

The key deuterated starting material for this proposed synthesis is 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole. This allows for the introduction of four deuterium atoms into the piperidine ring of the final molecule, a common and stable position for isotopic labeling.

Experimental Protocols



This section provides detailed experimental procedures for the synthesis of the key intermediates and the final product, deuterated 9-Hydroxy Risperidone.

Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

This key intermediate is synthesized according to methods described in the literature.[1] The process generally involves the cyclization of 2-amino-3-hydroxypyridine with ethyl 2-acetyl-4-chlorobutanoate.

Materials:

- 2-Amino-3-hydroxypyridine
- Ethyl 2-acetyl-4-chlorobutanoate
- Polyphosphoric acid
- Sodium borohydride
- Methanol
- Dichloromethane

Procedure:

- A mixture of 2-amino-3-hydroxypyridine and ethyl 2-acetyl-4-chlorobutanoate is heated in the presence of a dehydrating agent such as polyphosphoric acid to facilitate cyclization.
- The resulting intermediate is then reduced, for example with sodium borohydride in methanol, to yield the 9-hydroxy derivative.
- The crude product is purified by recrystallization or column chromatography to afford pure 3- (2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP).



Synthesis of Deuterated 9-Hydroxy Risperidone (Paliperidone-d4)

This procedure outlines the coupling of CMHTP with the deuterated piperidinyl-benzisoxazole intermediate.

Materials:

- 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)
- 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole hydrochloride
- · Anhydrous potassium carbonate
- Potassium iodide (catalytic amount)
- Acetonitrile
- Water
- Dichloromethane

Procedure:

- To a stirred suspension of anhydrous potassium carbonate and a catalytic amount of potassium iodide in acetonitrile, add 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole hydrochloride.
- Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) to the mixture.
- Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.



- Concentrate the filtrate under reduced pressure.
- Partition the residue between water and dichloromethane.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield deuterated 9-Hydroxy Risperidone.

Data Presentation

The following tables summarize typical quantitative data reported in the synthesis of non-deuterated 9-Hydroxy Risperidone (Paliperidone), which can be considered as target parameters for the synthesis of the deuterated analog.

Table 1: Reaction Conditions for the Synthesis of Paliperidone

Parameter	Condition 1	Condition 2	Condition 3
Base	Sodium Carbonate	Potassium Carbonate	Diisopropylethylamine
Solvent	Dimethylformamide (DMF)	Acetonitrile	Methanol
Temperature	85 °C	Reflux (~82 °C)	Reflux (~65 °C)
Reaction Time	8 hours	24-48 hours	24 hours
Reference	WO2008021345A2	US9062049B2	US8481729B2

Table 2: Reported Yields and Purity of Paliperidone

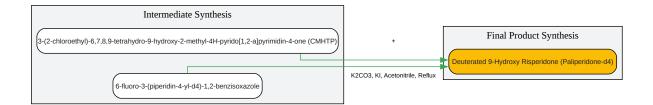
Synthesis Step	Reported Yield	Reported Purity	Reference
Final Coupling and Purification	~70-85%	>99% (by HPLC)	US9062049B2
Recrystallization	>90% recovery	>99.5% (by HPLC)	WO2008021345A2



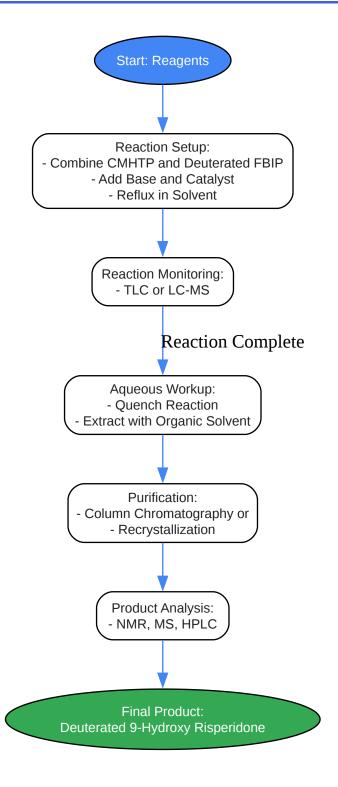


Visualizations Synthetic Pathway









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